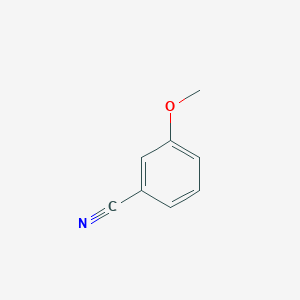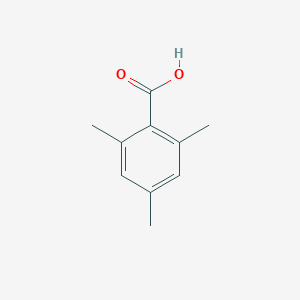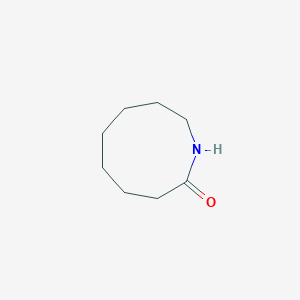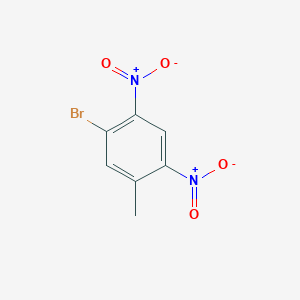![molecular formula C10H12N5O6P B145936 [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate CAS No. 136338-57-3](/img/structure/B145936.png)
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, also known as THF-PP, is an important intermediate in the biosynthesis of thiamine (vitamin B1). This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, plants, and animals. In
Mécanisme D'action
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate acts as an intermediate in the biosynthesis of thiamine, which is an essential cofactor for various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is converted to thiamine pyrophosphate (TPP) by the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate oxidase. TPP serves as a cofactor for enzymes involved in the decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.
Effets Biochimiques Et Physiologiques
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate plays a crucial role in the metabolic pathways of various organisms. It serves as an intermediate in the biosynthesis of thiamine, which is essential for the proper functioning of various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is a useful tool for studying thiamine biosynthesis pathways and [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. However, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is unstable and difficult to work with, which can limit its use in lab experiments. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
Future research on [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate could focus on the development of new methods for synthesizing [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and improving its stability. Additionally, further studies could investigate the potential therapeutic applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, such as its use as an antioxidant or in the treatment of thiamine deficiency disorders. Finally, research could focus on the identification and characterization of thiamine transporters, which could provide insights into the regulation of thiamine metabolism in various organisms.
Méthodes De Synthèse
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate can be synthesized by the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (THZ) in the presence of ATP and the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase. The reaction results in the formation of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and pyrophosphate as a byproduct.
Applications De Recherche Scientifique
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been extensively studied in various research fields, including biochemistry, microbiology, and molecular biology. One of the most significant applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is in the study of thiamine biosynthesis pathways in microorganisms. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been used as a substrate for the characterization of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been used in the synthesis of thiamine analogs and as a tool for the identification of thiamine transporters.
Propriétés
Numéro CAS |
136338-57-3 |
|---|---|
Nom du produit |
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
Formule moléculaire |
C10H12N5O6P |
Poids moléculaire |
329.21 g/mol |
Nom IUPAC |
[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+ |
Clé InChI |
OSULHPDFAYTYOO-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(N=C2C(=N1)NC(=NC2=O)N)/C=C/C(COP(=O)(O)O)O |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=CC(COP(=O)(O)O)O |
SMILES canonique |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O |
Synonymes |
2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)



![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)


![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)




